Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

Benzyl 3-hydroxypyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its pyrrolidine scaffold and functional hydroxyl group. The benzyl carbamate moiety enhances stability while allowing selective deprotection under mild conditions, making it useful in peptide and pharmaceutical applications. The hydroxyl group provides a reactive site for further derivatization, enabling the synthesis of complex molecules. This compound is commonly employed in medicinal chemistry for the development of bioactive compounds, including enzyme inhibitors and receptor modulators. Its well-defined reactivity and compatibility with standard protecting group strategies make it a reliable choice for researchers in drug discovery and fine chemical synthesis.
Benzyl 3-hydroxypyrrolidine-1-carboxylate structure
95656-88-5 structure
Product Name:Benzyl 3-hydroxypyrrolidine-1-carboxylate
CAS No:95656-88-5
MF:C12H15NO3
MW:221.252403497696
MDL:MFCD08061949
CID:61795
PubChem ID:560953
Update Time:2025-06-08

Benzyl 3-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-1-N-Cbz-pyrrolidine
    • BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
    • 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • N-CBZ-3-HYDROXYPYRROLIDINE
    • 1-Cbz-3-hydroxypyrrolidine
    • 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
    • 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
    • MBLJFGOKYTZKMH-UHFFFAOYSA-N
    • N-(benzyloxycarbonyl)-3-pyrrolidinol
    • N-CBZ-3-hydroxy pyrrolidine
    • Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
    • N-CBZ-3-PYRROLIDINOL
    • 1-Cbz-3-hydroxy-pyrrolidine
    • 1-Pyrrolidinecarboxylicacid
    • Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
    • N-Benzyloxycarbonyl-3-hydroxypyrrolidine
    • N-Benzyloxycarbonyl-3-pyrrolidinol
    • PB17468
    • SY002311
    • CS-W003459
    • SY002310
    • (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
    • FS-2447
    • benzyl3-hydroxypyrrolidine-1-carboxylate
    • AKOS012214203
    • Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
    • SCHEMBL492951
    • 95656-88-5
    • DB-024709
    • 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
    • AC-2599
    • (racemic)-N-carbobenzyloxy-3-pyrrolidinol
    • PB13059
    • MFCD08061949
    • EN300-202981
    • DTXSID30913871
    • PB23556
    • 1-benzyloxycarbonyl-3-hydroxypyrrolidine
    • SY002312
    • J-524163
    • MFCD07368258
    • Benzyl 3-hydroxypyrrolidine-1-carboxylate
    • MDL: MFCD08061949
    • Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • InChI Key: MBLJFGOKYTZKMH-UHFFFAOYSA-N
    • SMILES: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 370.7°C at 760 mmHg
  • Flash Point: 178℃
  • Refractive Index: 1.589
  • PSA: 49.77000
  • LogP: 1.32770
  • Vapor Pressure: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate Security Information

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Benzyl 3-hydroxypyrrolidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
Reference
Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases
, China, , ,

Production Method 2

Reaction Conditions
Reference
Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms
Cooper, Curt S.; Klock, Pamela L.; Chu, Daniel T. W.; Hardy, Dwight J.; Swanson, Robert N.; et al, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Substituted pyridines as inhibitors of DNMT1 and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt; 2 h, rt
Reference
Preparation of Rho-associated protein kinase inhibitor
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Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
1.2 Solvents: Water ;  rt
Reference
Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether ,  Water ;  15 min, rt
Reference
Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials.
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Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation
Plouvier, Bertrand; Beatch, Gregory N.; Jung, Grace L.; Zolotoy, Alexander; Sheng, Tao; et al, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7 - 8
Reference
Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  rt; < 5 °C; 5 h, 25 °C
Reference
Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity
Wang, Jubo; Li, Tinghan; Zhao, Tengteng; Wu, Tizhi; Liu, Chuang; et al, European Journal of Medicinal Chemistry, 2019, 178, 782-801

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
Reference
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Production Method 13

Reaction Conditions
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1.2 60 min, 0 °C
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Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
1.2 Solvents: Water ;  rt
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Production Method 15

Reaction Conditions
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1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether ,  Water ;  15 min
Reference
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Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 h, rt
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Reference
Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors
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Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
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Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
Order Number:A11164
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:13
Price ($):374.0
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Additional information on Benzyl 3-hydroxypyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate: An Overview of Its Properties and Applications

Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS No. 95656-88-5) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ester group and a 3-hydroxypyrrolidine moiety. These features contribute to its chemical stability and reactivity, making it an important intermediate in the synthesis of various bioactive molecules.

The benzyl 3-hydroxypyrrolidine-1-carboxylate molecule is a derivative of pyrrolidine, a five-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the hydroxyl group at the C-3 position imparts additional reactivity and functional versatility to the molecule. This compound can be synthesized through various methods, including the reaction of 3-hydroxypyrrolidine with benzyl chloroformate under controlled conditions.

Recent studies have highlighted the importance of benzyl 3-hydroxypyrrolidine-1-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents targeting RNA-dependent RNA polymerases. The researchers found that derivatives of benzyl 3-hydroxypyrrolidine-1-carboxylate exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2.

In another study published in Organic Letters in 2021, benzyl 3-hydroxypyrrolidine-1-carboxylate was used as a building block for the synthesis of peptidomimetics with enhanced biological activity. The researchers demonstrated that the introduction of this compound into peptidomimetic structures improved their stability and bioavailability, making them more suitable for therapeutic applications.

The benzyl 3-hydroxypyrrolidine-1-carboxylate molecule also plays a crucial role in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The benzyl ester group in benzyl 3-hydroxypyrrolidine-1-carboxylate can be selectively cleaved by esterases, releasing the active drug moiety. This property makes it an attractive candidate for improving the pharmacokinetic properties of drugs, such as enhancing their solubility and reducing their toxicity.

In addition to its applications in medicinal chemistry, benzyl 3-hydroxypyrrolidine-1-carboxylate has been used in organic synthesis to construct complex molecular architectures. Its reactivity and functional group diversity allow it to participate in a wide range of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. These reactions are essential for the synthesis of natural products and other bioactive compounds.

The physical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate are also noteworthy. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard laboratory techniques.

Safety considerations are an important aspect when working with benzyl 3-hydroxypyrrolidine-1-carboxylate. While it is not classified as a hazardous material, it is recommended to handle this compound with appropriate personal protective equipment (PPE) to avoid skin contact and inhalation. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

In conclusion, benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS No. 95656-88-5) is a valuable compound with diverse applications in medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structural features and reactivity make it an essential building block for the development of novel therapeutic agents and complex molecular architectures. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
A11164
Purity:99%
Quantity:100g
Price ($):374.0
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